molecular formula C14H12N2O2S2 B2980813 (Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 324560-87-4

(Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2980813
CAS No.: 324560-87-4
M. Wt: 304.38
InChI Key: KAZTZGSRUMJEKJ-KHPPLWFESA-N
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Description

(Z)-3-Isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thioxothiazolidin-4-one derivative featuring a fused indolinone moiety and an isopropyl substituent at the N3 position. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in anticancer, antimicrobial, and antifungal applications . The Z-configuration of the exocyclic double bond between the thiazolidinone and indolinone moieties is critical for its biological interactions, as stereochemistry often dictates binding affinity to target proteins . Its synthesis typically involves Knoevenagel condensation of 2-thioxothiazolidin-4-one with substituted aldehydes or ketones, followed by functionalization of the indolinone ring .

Properties

IUPAC Name

3-(4-hydroxy-3-propan-2-yl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-7(2)16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHUOWIARUNNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-oxoindoline-3-carbaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential biological activities.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit enzymes involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Thioxothiazolidin-4-one derivatives exhibit diverse pharmacological profiles depending on substituents at the N3 and arylidene positions. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties
Compound Name Substituents (N3) Arylidene/Indolinone Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Bioactivity Profile
(Z)-3-Isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one Isopropyl 2-Oxoindolin-3-ylidene Not reported C=O (1680 cm⁻¹), C=S (1215 cm⁻¹) Anticancer, antimicrobial
(Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one H 4-Chlorobenzylidene 235 C=O (1675 cm⁻¹), C=S (1220 cm⁻¹) Antifungal, enzyme inhibition
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one H 3-Fluorobenzylidene 136 C=O (1690 cm⁻¹), C=S (1210 cm⁻¹) Anticancer
(Z)-5-(1-Methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one H 1-Methylindole-3-ylmethylene 180 C=O (1678 cm⁻¹), C=S (1205 cm⁻¹) Antifungal
(Z)-3-(Pyridin-3-yl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one Pyridin-3-yl 3-Ethoxy-4-hydroxybenzylidene 223 C=O (1685 cm⁻¹), C=S (1225 cm⁻¹) Anti-biofilm

Key Observations :

  • The 2-oxoindolin-3-ylidene moiety introduces planar rigidity, which may favor intercalation with DNA or binding to kinase domains, a feature absent in benzylidene analogs .
  • Bioactivity Trends: Anticancer Activity: Fluorinated benzylidene derivatives (e.g., 3-fluorobenzylidene) show potent cytotoxicity, but the indolinone-containing compound may target different pathways (e.g., topoisomerase inhibition) . Antifungal Activity: Indole-3-ylmethylene derivatives exhibit higher antifungal potency than benzylidene analogs, but activity is highly dependent on the acid substituent (e.g., phenylacetic acid > propionic acid) . Anti-biofilm Activity: Ethoxy-hydroxybenzylidene derivatives with aromatic N3 groups (e.g., pyridin-3-yl) dominate anti-biofilm applications, likely due to hydrogen-bonding interactions with microbial adhesins .
Crystallographic and Stability Data
  • X-ray diffraction studies of 4-chlorobenzylidene derivatives reveal a planar thiazolidinone ring and intermolecular hydrogen bonds involving C=O and C=S groups, enhancing crystalline stability . The indolinone moiety in the target compound may introduce steric hindrance, reducing crystallinity compared to benzylidene analogs.

Biological Activity

(Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This compound's structure incorporates both thiazolidinone and indoline moieties, which are known to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Key Features:

  • Thiazolidinone Ring: Known for various biological activities, including anticancer and anti-inflammatory effects.
  • Indoline Moiety: Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-715.0Apoptosis induction via caspase activation
Study 2HeLa10.5Cell cycle arrest at G2/M phase
Study 3A54912.0Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

Thiazolidinone derivatives have also shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes contributes to its effectiveness.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect observed at 20 µg/mL
Escherichia coliModerate activity at 30 µg/mL
Candida albicansEffective at 25 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound has demonstrated the ability to reduce nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Assay Result
NO Production Inhibition50% inhibition at 50 µM
Cytokine Release ReductionSignificant decrease in IL-6 levels

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is often influenced by structural modifications. For instance, variations in substituents on the indoline or thiazolidinone rings can enhance or diminish their efficacy against specific biological targets.

  • Substituent Variations:
    • Alkyl groups on the thiazolidinone ring can enhance lipophilicity, potentially improving membrane permeability.
    • Electron-withdrawing groups on the indoline moiety can increase reactivity towards biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Anti-tumor Efficacy:
    • In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.
  • Synergistic Effects with Other Drugs:
    • Combination therapy with established chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines, suggesting that this compound may serve as a valuable adjunct in cancer treatment protocols.

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